molecular formula C20H23ClN2O2 B11301557 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11301557
M. Wt: 358.9 g/mol
InChI Key: WFNWGGCZRKTSPD-UHFFFAOYSA-N
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Description

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that belongs to the class of phenoxypropanol derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structural features of this compound, such as the presence of a chlorinated phenoxy group and a benzodiazole moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Benzodiazole: The phenoxy intermediate is then coupled with 2-ethyl-1H-1,3-benzodiazole through a condensation reaction, often facilitated by a base or a catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or amino groups.

Scientific Research Applications

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe or tool compound in biological assays to study cellular processes and molecular interactions.

    Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: A similar compound with a chlorophenoxy group and a benzodiazole moiety.

    1-(4-Methylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: A compound with a methylphenoxy group instead of a chlorinated phenoxy group.

Uniqueness

1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is unique due to the presence of both a chlorinated phenoxy group and a benzodiazole moiety, which contribute to its distinct chemical and biological properties. This combination of structural features may result in unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C20H23ClN2O2/c1-4-19-22-17-7-5-6-8-18(17)23(19)11-15(24)12-25-16-9-13(2)20(21)14(3)10-16/h5-10,15,24H,4,11-12H2,1-3H3

InChI Key

WFNWGGCZRKTSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C(=C3)C)Cl)C)O

Origin of Product

United States

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